molecular formula C7H9NO2 B7967877 5-Azaspiro[2.5]octane-6,8-dione

5-Azaspiro[2.5]octane-6,8-dione

Cat. No. B7967877
M. Wt: 139.15 g/mol
InChI Key: PUAHCMPDFPUHSN-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Ethyl 6,8-dioxo-5-azaspiro[2.5]octane-7-carboxylate (4.0 g, 18.95 mmol) was taken up in ACN containing 1% v/v water (40 mL) and the resulting solution was heated at 90° C. for 3 h. The mixture was cooled to RT and concentrated in vacuo. The residue was diluted with water (40 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 80% EtOAc/petroleum ether) furnished 5-azaspiro[2.5]octane-6,8-dione (1.2 g, 8.62 mmol, 46% yield) as a pale pink solid: 1H NMR (400 MHz, CDCl3): δ 8.24 (br s, 1H), 3.41 (s, 2H), 3.33-3.31 (m, 2H), 1.11-1.05 (m, 2H), 0.98-0.96 (m, 2H). m/z (ESI, +ve) 140.3 (M+H)+.
Name
Ethyl 6,8-dioxo-5-azaspiro[2.5]octane-7-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:9](C(OCC)=O)[C:8](=[O:15])[C:5]2([CH2:7][CH2:6]2)[CH2:4][NH:3]1.O>C(#N)C>[CH2:6]1[C:5]2([C:8](=[O:15])[CH2:9][C:2](=[O:1])[NH:3][CH2:4]2)[CH2:7]1

Inputs

Step One
Name
Ethyl 6,8-dioxo-5-azaspiro[2.5]octane-7-carboxylate
Quantity
4 g
Type
reactant
Smiles
O=C1NCC2(CC2)C(C1C(=O)OCC)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue (silica gel, 80% EtOAc/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1CC12CNC(CC2=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.62 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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